



Application Notes and Protocols for Palmitoylethanolamide (PEA) in Cell Culture

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Compound of Interest		
Compound Name:	Palmitoylisopropylamide	
Cat. No.:	B15574937	Get Quote

Disclaimer: The following information has been compiled for Palmitoylethanolamide (PEA) due to the limited availability of specific cell culture protocols for **Palmitoylisopropylamide** (PIA). Given the structural similarity between these N-acylethanolamines, the protocols and data for PEA should serve as a valuable starting point for research involving PIA. However, optimal conditions for PIA may vary and should be determined empirically.

Introduction

Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that belongs to the class of N-acylethanolamines. It is a pleiotropic lipid mediator with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[1][2][3][4] In cell culture, PEA is a valuable tool for investigating cellular mechanisms of inflammation, pain signaling, and neuroprotection. Its primary mechanism of action involves the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[3][5][6] Additionally, PEA modulates the activity of other receptors and signaling pathways, including G protein-coupled receptor 55 (GPR55), Transient Receptor Potential Vanilloid 1 (TRPV1), and the endocannabinoid system through an "entourage effect".[2][6][7][8]

These application notes provide an overview of the use of PEA in cell culture, including its mechanism of action, along with detailed protocols for its preparation and application in common cellular assays.

Mechanism of Action

Methodological & Application



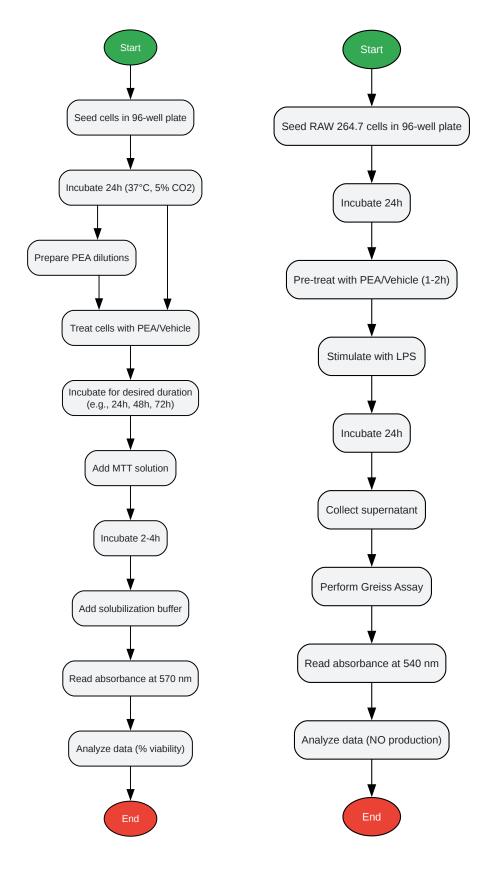


PEA's biological effects are mediated through multiple signaling pathways:

- PPAR-α Activation: PEA is a direct agonist of PPAR-α, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[3][5] Activation of PPAR-α by PEA leads to the downregulation of pro-inflammatory genes, such as those encoding for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[1]
- GPR55 and GPR119 Modulation: PEA has been shown to interact with the orphan G proteincoupled receptors GPR55 and GPR119, which are involved in inflammation and pain signaling.[1][2][9]
- TRPV1 Channel Modulation: PEA can modulate the activity of TRPV1 channels, which play a crucial role in pain perception.[2][6]
- Entourage Effect: PEA can enhance the effects of other endocannabinoids, such as anandamide (AEA), by inhibiting their enzymatic degradation by fatty acid amide hydrolase (FAAH).[7][10][11] This leads to an overall increase in endocannabinoid tone.
- Mast Cell Stabilization: A key anti-inflammatory mechanism of PEA is its ability to down-regulate mast cell activation and degranulation, a process termed Autacoid Local Injury Antagonism (ALIA).[1][7][12][13]

Signaling Pathways of Palmitoylethanolamide (PEA)





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